molecular formula C19H16ClN3O2 B11380108 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380108
M. Wt: 353.8 g/mol
InChI Key: GFRJUEQYPYPKHH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylphenyl group attached to a dihydropyridazine ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-chlorobenzoyl chloride and 2,4-dimethylaniline.

    Condensation Reaction: The 3-chlorobenzoyl chloride is reacted with 2,4-dimethylaniline in the presence of a base such as triethylamine to form the corresponding amide.

    Cyclization: The amide is then subjected to cyclization using hydrazine hydrate to form the dihydropyridazine ring.

    Oxidation: The final step involves the oxidation of the dihydropyridazine ring to form the desired 4-oxo-1,4-dihydropyridazine-3-carboxamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-bromo-3-chlorophenyl)-3-(2,4-dimethylphenyl)urea: This compound has a similar structure but contains a urea group instead of a dihydropyridazine ring.

    [1-(3-chlorophenyl)ethyl][1-(2,4-dimethylphenyl)ethyl]amine: This compound has a similar phenyl substitution pattern but differs in the core structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-6-7-16(13(2)10-12)21-19(25)18-17(24)8-9-23(22-18)15-5-3-4-14(20)11-15/h3-11H,1-2H3,(H,21,25)

InChI Key

GFRJUEQYPYPKHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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